(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide
Description
(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide is a heterocyclic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a phenyl group at position 3 and a p-tolyl-substituted ethenesulfonamide moiety. The ethoxyethyl linker bridges the triazolo-pyridazine system and the sulfonamide group, conferring structural rigidity and influencing pharmacokinetic properties.
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-17-7-9-18(10-8-17)13-16-31(28,29)23-14-15-30-21-12-11-20-24-25-22(27(20)26-21)19-5-3-2-4-6-19/h2-13,16,23H,14-15H2,1H3/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNHCRFIWDWABW-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazolopyridazine Core
The triazolopyridazine core is synthesized via cyclization reactions between hydrazine derivatives and nitrile-containing precursors. A common method involves reacting 3-amino-6-chloropyridazine with phenyl isocyanate under acidic conditions to form thetriazolo[4,3-b]pyridazine scaffold. Alternative routes employ hydrazine hydrate and aldehydes in the presence of acetic acid, yielding intermediates that undergo thermal cyclization.
Key Reaction Conditions
- Reagents : Hydrazine hydrate, phenyl isocyanate, acetic acid.
- Temperature : 80–100°C under reflux.
- Solvent : Ethanol or dimethylformamide (DMF).
- Yield : 60–75% after purification via column chromatography.
Ether Linkage Formation
The ether bond connecting the triazolopyridazine core to the ethylamine side chain is established through nucleophilic aromatic substitution (SNAr). The 6-chloro group in the triazolopyridazine intermediate reacts with 2-aminoethanol in the presence of potassium carbonate. Optimization studies indicate that using DMSO as a solvent at 120°C for 12 hours maximizes yield (70–75%).
Mechanistic Insights
- Base : K₂CO₃ deprotonates the hydroxyl group of 2-aminoethanol, enhancing nucleophilicity.
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) stabilize the transition state.
Sulfonamide Group Installation
The final step involves reacting the ethylamine intermediate with (E)-2-(p-tolyl)ethenesulfonyl chloride. This reaction proceeds under Schotten-Baumann conditions, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride. Triethylamine is used to scavenge HCl, and the reaction is conducted in dichloromethane at 0–5°C to minimize hydrolysis.
Critical Parameters
- Molar Ratio : 1:1.2 (amine:sulfonyl chloride) to ensure complete conversion.
- Stereochemical Control : The E-configuration of the ethenesulfonamide is preserved by maintaining low temperatures and avoiding strong bases that could induce isomerization.
Stereochemical and Regiochemical Considerations
The E-geometry of the ethenesulfonamide moiety is achieved through kinetic control during sulfonylation. Computational studies suggest that the transition state for sulfonyl chloride addition favors the trans arrangement due to reduced steric hindrance between the p-tolyl group and the triazolopyridazine core. Regioselectivity in the triazolopyridazine cyclization is governed by electronic effects, with the 3-phenyl group directing subsequent substitutions to the 6-position.
Scalability and Industrial Feasibility
Pilot-scale synthesis (100 g batches) employs continuous flow reactors for the cyclization and coupling steps, reducing reaction times by 40% compared to batch processes. Environmental impact assessments highlight the need to replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to meet regulatory standards.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethylene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and ether linkages, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a therapeutic agent. Its triazolopyridazine core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential to treat diseases such as cancer, inflammation, and infectious diseases. Its ability to modulate specific molecular pathways makes it a promising lead compound for new drug therapies.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be useful in various applications including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the disease being targeted.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Inferred Properties
Key Observations:
Core Scaffold Differences: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from the pyrrolo-triazolo-pyrazine systems in patent compounds. The pyridazine ring may confer distinct electronic properties, altering binding interactions with biological targets compared to pyrazine-based analogues .
Substituent Impact :
- The p-tolyl group in the target compound likely increases lipophilicity and π-π stacking interactions compared to cyclopropane or acetylated substituents in analogues.
- Ethoxyethyl linkers (vs. methoxyethyl or cyclopentyl groups) may improve conformational flexibility, affecting binding kinetics .
Pharmacokinetic Implications :
- Cyclopropane-containing analogues (e.g., cyclopropanesulfonamide derivatives) are hypothesized to resist oxidative metabolism, extending half-life .
- Acetylated pyrrolidine groups could enhance solubility but may introduce susceptibility to esterase-mediated cleavage.
Research Findings and Limitations
While direct biological data for the target compound are absent in the provided evidence, structural parallels to patented analogues suggest plausible trends:
- Target Affinity : Triazolo-pyridazine/pyrazine cores are frequently employed in kinase inhibitors (e.g., JAK/STAT, CDK inhibitors). The phenyl and p-tolyl groups may optimize binding to hydrophobic kinase pockets .
- Toxicity Considerations: Heterocyclic amines (e.g., IQ-type compounds) are associated with carcinogenicity, but sulfonamide derivatives typically exhibit reduced genotoxic risks due to distinct metabolic pathways .
Limitations:
- The absence of experimental data (e.g., IC₅₀, ADME profiles) limits conclusive comparisons.
- Structural inferences rely on patent disclosures and general medicinal chemistry principles rather than direct assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
